molecular formula (ClCH2CH2N(CH3)3)Cl<br>C5H13Cl2N<br>C5H13ClN+ B1206847 Chlormequat CAS No. 7003-89-6

Chlormequat

Cat. No.: B1206847
CAS No.: 7003-89-6
M. Wt: 122.62 g/mol
InChI Key: JUZXDNPBRPUIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlormequat is a quaternary ammonium ion that is choline in which the hydroxy group has been replaced by a chlorine. Its salts (particularly the chloride salt, known as this compound chloride) are used as plant growth retardants. It has a role as a plant growth retardant.
A plant growth regulator that is commonly used on ornamental plants.

Properties

CAS No.

7003-89-6

Molecular Formula

(ClCH2CH2N(CH3)3)Cl
C5H13Cl2N
C5H13ClN+

Molecular Weight

122.62 g/mol

IUPAC Name

2-chloroethyl(trimethyl)azanium

InChI

InChI=1S/C5H13ClN/c1-7(2,3)5-4-6/h4-5H2,1-3H3/q+1

InChI Key

JUZXDNPBRPUIOR-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCCl

Canonical SMILES

C[N+](C)(C)CCCl

7003-89-6
999-81-5

physical_description

COLOURLESS-TO-WHITE EXTREMELY HYGROSCOPIC CRYSTALS WITH CHARACTERISTIC ODOUR.

Pictograms

Irritant; Health Hazard

solubility

Solubility in water, g/100ml at 20 °C: 74 (good)

Synonyms

Chloride, Chlormequat
Chloride, Chlorocholine
Chlorinecolinchloride
Chlormequat
Chlormequat Chloride
Chlorocholine Chloride
Cycocel

vapor_pressure

Vapor pressure at 20 °C: negligible

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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